Piperidin-4-yl piperidine-1-carboxylate
Description
Properties
IUPAC Name |
piperidin-4-yl piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-8-2-1-3-9-13)15-10-4-6-12-7-5-10/h10,12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAHXBGDNMUDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Piperidin-4-yl piperidine-1-carboxylate is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have shown potential in treating neurological disorders and cancers. For instance, modifications of piperidine derivatives have resulted in selective inhibitors of protein kinase B (Akt), which is crucial for regulating cell growth and survival. These inhibitors have demonstrated significant potency and selectivity, making them promising candidates for cancer therapy .
Case Study: Inhibition of PKB
A notable study explored compounds derived from this compound that selectively inhibited PKB, showing up to 150-fold selectivity over related kinases. These compounds not only inhibited tumor growth in vivo but also modulated key biomarkers associated with the PI3K-PKB-mTOR signaling pathway .
Materials Science
Polymer Development
The compound has applications in materials science, particularly in the synthesis of polymers with tailored properties. Its ability to interact with biological macromolecules makes it a suitable candidate for developing biocompatible materials used in medical devices.
Biological Studies
Research Probes
In biological research, this compound serves as a probe for studying interactions between piperidine derivatives and various biological targets. This application is crucial for understanding the molecular mechanisms underlying drug action and the development of new therapeutic agents.
Industrial Applications
Agrochemicals
The compound is also utilized in the production of agrochemicals, where its derivatives function as active ingredients that enhance crop protection against pests and diseases. This application underscores the compound's versatility beyond medicinal uses.
Comparative Data Table
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Aromatic Substitutions : Compounds with aromatic groups (e.g., 2-methoxyphenyl in , benzimidazole in ) exhibit enhanced receptor binding compared to the parent compound. For instance, the 2-methoxyphenylpiperazine derivative shows affinity for serotonin receptors due to its planar aromatic system .
Conversely, fluorination (e.g., ) enhances lipophilicity and CNS permeability.
Protective Groups : tert-Butoxycarbonyl (Boc)-protected derivatives (e.g., ) are synthetically advantageous, enabling selective deprotection for late-stage functionalization .
Preparation Methods
Reductive Amination Approach
A well-documented route involves reductive amination of tert-butyl 4-oxo-1-piperidine carboxylate with various amines to yield tert-butyl 4-(substituted amino)piperidine-1-carboxylates.
- Procedure:
- React tert-butyl 4-oxo-1-piperidine carboxylate with aniline derivatives in dichloromethane or 1,2-dichloroethane.
- Use sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid.
- Stir the mixture at room temperature for 24 hours.
- Workup involves aqueous base extraction, drying, and crystallization.
- Yields: Typically 75–90% for intermediate amines (compounds 3a, 3b).
Protection/Deprotection of Nitrogen
- The nitrogen atom in the piperidine ring is protected with a tert-butyl carbamate (Boc) group during synthesis.
- Deprotection is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
- This step yields the free amine or corresponding salts suitable for further coupling or functionalization.
Catalytic Hydrogenation
- Hydrogenation is employed to reduce nitro groups or to cleave protecting groups.
- Typical conditions:
- Catalyst: Palladium on carbon (Pd/C) or palladium hydroxide.
- Solvent: Polar solvents such as methanol, ethanol, or mixtures including water.
- Hydrogen pressure: Between 1 and 10 bar, preferably 3–7 bar.
- Temperature: Ambient to mild heating.
- This step often yields the piperidinyl compound as a salt after in situ cleavage of the Boc group by acid addition.
Nucleophilic Aromatic Substitution and Coupling Reactions
- Coupling of tert-butyl 4-aminopiperidine-1-carboxylate with aromatic halides (e.g., 1-fluoro-2-nitrobenzene) in acetonitrile with triethylamine at 70 °C overnight results in high yields (~70%).
- Subsequent reductive cyclization with aldehydes (e.g., furan-2-carbaldehyde) in methanol/water with sodium dithionite yields benzimidazole derivatives with piperidinyl substituents.
- These intermediates can be further deprotected and functionalized to yield target compounds.
Novel Industrial-Scale Synthesis
A patented process describes a two-step industrially scalable method for synthesizing 4-piperidin-4-yl-benzene-1,3-diol derivatives, which are structurally related to this compound:
- Step 1: Coupling of resorcinol with azacycloalkanone in the presence of a base (e.g., sodium hydroxide) in polar solvents like water or alcohols at room temperature.
- Step 2: Hydrogenation of the intermediate with palladium catalyst under mild hydrogen pressure.
- Advantages include:
Comparative Data Table of Preparation Methods
| Step/Method | Reagents/Conditions | Solvent(s) | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | tert-butyl 4-oxo-1-piperidine carboxylate + anilines | CH2Cl2 or 1,2-dichloroethane | Sodium triacetoxyborohydride | 75–85 | Room temp, 24 h |
| Nitrogen Protection | Boc protection | - | - | Quantitative | Protects N during synthesis |
| Deprotection | TFA in CH2Cl2 | CH2Cl2 | Trifluoroacetic acid | 50–95 | Room temp, removes Boc |
| Catalytic Hydrogenation | Intermediate reduction | Methanol, ethanol, water | Pd/C or Pd(OH)2 | High | 1–10 bar H2, room temp to mild heating |
| Nucleophilic Aromatic Substitution | tert-butyl 4-aminopiperidine-1-carboxylate + aryl halide | Acetonitrile | Triethylamine | ~70 | 70 °C overnight |
| Industrial Two-Step Process | Resorcinol + azacycloalkanone + base; then hydrogenation | Water or alcohols | Pd catalyst | High | Room temp, crystalline intermediates |
Research Findings and Practical Notes
- The use of tert-butyl carbamate as a protecting group is standard due to its stability and ease of removal.
- Reductive amination using sodium triacetoxyborohydride is preferred for its mild conditions and high selectivity.
- Catalytic hydrogenation under mild pressures and polar solvents offers an efficient route for both reduction and deprotection, avoiding harsh reagents.
- Industrial processes benefit from minimizing protection/deprotection steps, using inexpensive starting materials, and avoiding chromatographic purification.
- Reaction intermediates often crystallize out, simplifying isolation and improving scalability.
- Reaction temperatures are generally mild (room temperature to 70 °C), favoring operational safety and energy efficiency.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing piperidin-4-yl piperidine-1-carboxylate, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected analogs (e.g., tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate) are synthesized using HCl/dioxane for deprotection, achieving >85% yield under room-temperature stirring . Purification via silica gel column chromatography (eluent: ethyl acetate/hexane) is critical to isolate the product, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 or CDCl3) identify structural features like piperidine ring protons (δ 1.4–3.0 ppm) and carbonyl groups (δ 154–160 ppm) . Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 240.2 [M+H]+ for analogs) with <5 ppm error .
- HPLC : Retention time consistency under gradient elution (e.g., 70:30 acetonitrile/water) ensures batch-to-batch reproducibility .
Q. How can stability issues during storage be mitigated?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the carboxylate ester. Stability studies on tert-butyl analogs show <5% degradation over six months when protected from moisture and light . Use desiccants in storage vials and avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. What strategies resolve contradictory pharmacological data (e.g., target selectivity vs. off-target effects) in piperidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the piperidine ring. For example, electron-withdrawing groups (e.g., trifluoroacetamido) enhance receptor binding selectivity, as seen in neurotensin receptor agonists .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [11C]carbamates) to quantify target affinity and off-target interactions .
- Molecular Dynamics Simulations : Predict binding modes to receptors (e.g., 8-oxoguanine DNA glycosylase) using software like AutoDock Vina .
Q. How can unexpected by-products during synthesis be identified and suppressed?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., acyloxycarbamate formation) .
- By-Product Analysis : LC-MS/MS identifies dimers or oxidized species. For example, tert-butyl deprotection may yield piperidine HCl salts, which are removable via aqueous washes .
- Optimized Solvent Systems : Polar aprotic solvents (e.g., DMF) reduce side reactions in nucleophilic substitutions .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 1–3) and blood-brain barrier permeability. For analogs, logP values of 2.1 correlate with oral bioavailability .
- CYP450 Inhibition Screening : Use in vitro microsomal assays (human liver microsomes) to assess metabolic stability. Piperidine carbamates show t1/2 > 2 hours in CYP3A4-dominated metabolism .
Contradiction Analysis
Q. Why do similar piperidine derivatives exhibit divergent biological activities despite structural homology?
- Methodological Answer : Subtle stereochemical differences (e.g., axial vs. equatorial substituents) alter receptor interactions. Crystallographic studies on ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate reveal that ring puckering impacts binding affinity . Pharmacological assays under standardized conditions (e.g., 10 µM compound concentration) reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
